2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794577
InChI: InChI=1S/C23H25N3O4/c1-15(2)13-26-14-24-19-6-5-17(12-18(19)23(26)28)25-22(27)11-16-4-7-20-21(10-16)30-9-3-8-29-20/h4-7,10,12,14-15H,3,8-9,11,13H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

CAS No.:

Cat. No.: VC14794577

Molecular Formula: C23H25N3O4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide -

Specification

Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
IUPAC Name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide
Standard InChI InChI=1S/C23H25N3O4/c1-15(2)13-26-14-24-19-6-5-17(12-18(19)23(26)28)25-22(27)11-16-4-7-20-21(10-16)30-9-3-8-29-20/h4-7,10,12,14-15H,3,8-9,11,13H2,1-2H3,(H,25,27)
Standard InChI Key TXXBSFWJDDAECS-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Introduction

Structural Features

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the available sources, but it can be inferred based on its components. The benzodioxepin part has a formula similar to C₉H₈O₂, and the quinazolinone part with a 2-methylpropyl substituent would add to its complexity.

  • Key Components: The compound includes a benzodioxepin ring and a quinazolinone ring system, both of which are known for their potential biological activities. The presence of an acetamide functional group further enhances its reactivity and potential interactions with biological targets.

Synthesis and Chemical Reactivity

  • Synthesis Methods: The synthesis of such compounds typically involves multi-step routes, including reactions that form the benzodioxepin and quinazolinone rings separately before combining them. Common steps might involve cyclization reactions, condensations, and substitutions.

  • Chemical Reactivity: Compounds with amide and quinazolinone structures can undergo various reactions, such as hydrolysis, amidation, and substitution reactions, which are crucial for exploring their reactivity profile and synthesizing derivatives.

Biological Activities and Potential Applications

  • Potential Biological Activities: While specific data on this compound is scarce, similar compounds with benzodioxepin and quinazolinone motifs have shown potential as enzyme inhibitors or modulators of cellular signaling pathways. Further biological assays are necessary to establish its specific mechanisms of action.

  • Potential Applications: Given its structural complexity, this compound could have applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(3,4-Dihydroquinazolinone)Not specifiedExhibits antitumor properties; simpler structure
Benzodioxepin DerivativeNot specifiedKnown for anti-inflammatory properties; lacks quinazolinone
4-Oxoquinazoline DerivativeNot specifiedCommonly used in drug development; different substituents

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